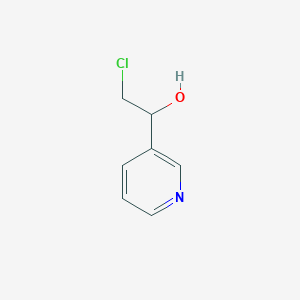

2-Chloro-1-(pyridin-3-yl)ethanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBCRIBFOZSPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592421 | |

| Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174615-69-1 | |

| Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Organic Synthesis and Methodological Development

2-Chloro-1-(pyridin-3-yl)ethanol serves as a key intermediate in various organic synthesis pathways. Its bifunctional nature, possessing both a reactive chloro group and a hydroxyl group, allows for a range of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals and other fine chemicals.

A notable application of this compound is in the asymmetric synthesis of chiral molecules. For instance, the enantiomers of this compound are crucial for producing chiral amino(pyridinyl)ethanols. mdpi.com This is often achieved through lipase-mediated kinetic resolution, a biocatalytic method that selectively acylates one enantiomer, allowing for the separation of the R- and S-isomers. researchgate.net This enzymatic process is highly valued for its efficiency and environmental friendliness compared to traditional chemical resolution methods. nih.gov

The synthesis of enantiomerically pure forms of this compound has been well-documented. A common method involves the asymmetric reduction of its corresponding ketone, 2-chloro-1-(pyridin-3-yl)ethanone (B1267870). This reduction can be carried out using chiral reducing agents to yield the desired enantiomer with high purity.

Table 1: Synthesis of (R)-2-Chloro-1-(pyridin-3-yl)ethanol

| Precursor | Reagent | Product | Yield |

| 3-(2-chloroacetyl)pyridine hydrochloride | (-)-B-chlorodiisopinocampheylborane [(-)-DIP-Cl], triethylamine | (R)-2-chloro-1-pyridin-3-ylethanol | 82% |

Contextualization of Pyridine Containing Halogenated Alcohols in Chemical Science

Pyridine-containing halogenated alcohols, such as 2-Chloro-1-(pyridin-3-yl)ethanol, belong to a class of compounds that are of significant interest in medicinal chemistry and materials science. The pyridine (B92270) ring is a common feature in many biologically active molecules and approved drugs, valued for its ability to engage in various intermolecular interactions. nih.govresearchgate.net

The presence of a halogen atom and a hydroxyl group on the side chain further enhances the synthetic utility of these compounds. The hydroxyl group can be oxidized to a ketone or an aldehyde, or it can be a site for esterification or etherification. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This dual reactivity makes pyridine-containing halogenated alcohols powerful synthons for creating libraries of compounds for drug discovery and other applications. acs.org

The electronic properties of the pyridine ring can also influence the reactivity of the side chain. The nitrogen atom in the pyridine ring can be protonated or coordinated to a metal center, which can modulate the reactivity of the chloro and hydroxyl groups.

Applications As a Pivotal Synthetic Intermediate and Building Block in Advanced Chemical Research

In Medicinal Chemistry and Drug Discovery Programs

The compound's primary application lies within the pharmaceutical sector, where it serves as a key intermediate in the creation of new therapeutic agents.

2-Chloro-1-(pyridin-3-yl)ethanol is a well-established precursor for the synthesis of various pharmacologically active molecules. Its chiral enantiomers, particularly (R)-2-Chloro-1-(3-pyridyl)ethanol, are specifically utilized in the synthetic preparation of chiral amino(pyridinyl)ethanols chemicalbook.com. These resulting amino alcohol structures are core components in many biologically active compounds due to their ability to interact with biological targets like receptors and enzymes . The transformation from the chlorohydrin to the amino alcohol is a critical step that introduces a key pharmacophore, the ethanolamine side chain, which is prevalent in numerous adrenergic agonists.

The enantiomerically pure forms of this compound are highly valued as chiral building blocks, enabling the stereoselective synthesis of complex drug candidates.

Beta(3)-adrenergic receptor agonists: The ethanolamine moiety derived from this compound is a cornerstone for a class of compounds known as β-adrenergic agonists nih.gov. While direct synthesis of specific drugs from the title compound is proprietary, the utility of closely related structures is well-documented. For instance, (2R)-Chloro-1-(6-chloropyridin-3-yl)ethanol, a structural analog, serves as a key intermediate in the synthesis of potent β-3 adrenergic receptor agonists nih.govsemanticscholar.org. These agonists are of significant therapeutic interest for conditions such as overactive bladder and potentially for metabolic diseases like obesity and type II diabetes nih.govgoogle.com. The synthesis leverages the chiral center of the starting material to ensure the correct stereochemistry in the final active pharmaceutical ingredient, which is crucial for its efficacy and selectivity.

Phenylephrine S-type Compounds and Analogues: Phenylephrine is an α1-adrenergic receptor agonist used primarily as a nasal decongestant researchgate.netnih.gov. Its synthesis often involves the reduction of an α-haloketone precursor nih.govnih.gov. The key intermediate for phenylephrine itself is typically 2-chloro-1-(3-hydroxyphenyl)ethanone nih.gov. While this compound contains a pyridine (B92270) ring instead of the 3-hydroxyphenyl group, its structural similarity makes it a valuable precursor for creating analogues of phenylephrine. Such "S-type" (scaffold-type) building blocks allow medicinal chemists to replace the core phenyl ring with a pyridine heterocycle, leading to novel compounds with potentially different pharmacological profiles, such as altered selectivity, potency, or metabolic stability beilstein-journals.org. The asymmetric synthesis of the chiral alcohol is key, with methods like rhodium-catalyzed asymmetric transfer hydrogenation of the corresponding ketone being employed to achieve high optical purity google.com.

The reactivity of this compound allows for its theoretical application in constructing a variety of heterocyclic systems, which are foundational structures in many drugs. While direct literature examples for each transformation starting specifically from this compound are not always available, its potential as a precursor is based on well-established synthetic methodologies.

| Heterocyclic System | Plausible Synthetic Route Involving this compound Derivative |

| Chalcones | Oxidation of the alcohol to the corresponding ketone, 2-chloro-1-(pyridin-3-yl)ethanone (B1267870), provides a key intermediate. This ketone can then undergo a Claisen-Schmidt condensation with various aromatic aldehydes to form pyridyl-containing chalcones acs.orgnih.govresearchgate.net. |

| Azetidinones (β-lactams) | The chloro group can be displaced by an azide (B81097), followed by reduction to an amine. This amine can be further elaborated into an imine (Schiff base), which then undergoes a [2+2] cycloaddition with chloroacetyl chloride (Staudinger synthesis) to form the four-membered azetidinone ring. |

| Imidazo[1,2-a]pyridines | The utility in this area is less direct. Synthesis of this scaffold typically involves the reaction of a 2-aminopyridine with an α-haloketone. While not a direct precursor, derivatives of the title compound could potentially be modified to fit this synthetic scheme. |

| Quinazolines | Standard syntheses often start from anthranilic acid derivatives. A direct route from this compound is not obvious from current literature, and its use would require a multi-step transformation into a suitable precursor. |

| Oxadiazoles | The synthesis of 1,3,4-oxadiazoles commonly begins with the cyclization of diacylhydrazines or the oxidation of acylhydrazones. A synthetic pathway from this compound would be highly convoluted and is not a typical application. |

This table outlines plausible synthetic strategies based on standard organic chemistry principles, demonstrating the potential versatility of the title compound.

In Materials Science Research

The application of chiral molecules in materials science is a rapidly growing field, with uses in electronics and optics rsc.orgyale.edu. Chiral building blocks are essential for creating materials with unique chiroptical properties, which are crucial for applications like circularly polarized light detectors and emitters.

While specific applications of this compound in materials science are not yet extensively documented, its inherent chirality and rigid pyridine structure make it a promising candidate for the development of novel materials. Chiral organic molecules are being investigated for their use in:

Chiral Liquid Crystals: The defined stereochemistry and aromatic nature of the molecule could be exploited in the design of new liquid crystalline phases.

Nonlinear Optical (NLO) Materials: The pyridine ring, being an electron-deficient system, can contribute to creating materials with significant NLO properties.

Chiral Polymers: The hydroxyl group provides a handle for polymerization, allowing for the creation of chiral polymers with potentially unique recognition or catalytic properties.

The development of materials from chiral perovskites and other molecular carbon systems highlights the potential for molecules like this compound to contribute to next-generation electronic and photonic devices rsc.orgyale.edu.

In Catalysis Research

Chiral ligands are fundamental to the field of asymmetric catalysis, which is essential for the efficient synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry researchgate.net. The pyridine nucleus is a common feature in many successful chiral ligands.

Pyridine-containing molecules, such as pyridine-oxazolines (PyOx) and bipyridines, are well-established as effective ligands in a wide array of asymmetric catalytic reactions diva-portal.orgrsc.org. The nitrogen atom of the pyridine ring acts as an excellent coordinating site for a variety of transition metals, while the chiral component, often installed on a side chain, directs the stereochemical outcome of the reaction.

Although this compound itself is not typically used directly as a ligand, it serves as an excellent chiral precursor for more complex ligands. The alcohol functionality can be readily converted into other coordinating groups, such as phosphinites or ethers, to create new bidentate or tridentate ligands diva-portal.org. The development of new chiral pyridine-based ligands is an active area of research aimed at discovering catalysts for new transformations or improving the efficiency and selectivity of existing ones acs.orgresearchgate.net.

Exploration of Metal Complex Formation for Potential Catalytic Applications

The versatility of pyridinyl alcohols, such as this compound, as ligands in coordination chemistry stems from their ability to act as multidentate ligands. nih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the alcohol group can coordinate to a metal center, forming stable chelate rings. This chelation enhances the stability of the resulting metal complex, a crucial factor for its potential application in catalysis.

Transition metal complexes derived from pyridinyl alcoholato ligands have been successfully utilized as catalysts in a variety of homogeneous and asymmetric chemical reactions. nih.gov The specific properties and catalytic activity of these complexes can be finely tuned by modifying the substituents on the pyridinyl alcohol ligand. In the case of this compound, the presence of the electron-withdrawing chloro group is expected to influence the electronic properties of the ligand and, consequently, the catalytic behavior of its metal complexes.

Synthesis of Metal Complexes:

The synthesis of metal complexes with pyridinyl alcohol ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, complexes of nickel(II), copper(I), and silver(I) have been synthesized using pyridine as a ligand in an ethanolic medium. jscimedcentral.com The general procedure often involves refluxing the metal salt with the ligand, followed by crystallization of the resulting complex. jscimedcentral.com While specific studies on this compound are not extensively documented, analogous synthetic strategies are expected to be applicable.

Potential Catalytic Applications:

The catalytic potential of metal complexes is intrinsically linked to the nature of the metal center and the surrounding ligands. Palladium(II) complexes with pyridine-based ligands, for example, have demonstrated efficacy as precatalysts in important cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.orgnih.gov The electronic properties of the pyridine ligand, influenced by substituents, play a significant role in the catalytic efficiency. An increase in the basicity of the ligand has been observed to enhance the reaction yield in certain palladium-catalyzed reactions. acs.orgnih.gov

The incorporation of pyridinyl alcoholato ligands into ruthenium alkylidene complexes has been shown to increase the thermal stability, activity, and lifetime of the catalyst in olefin metathesis. nih.gov Furthermore, the steric and electronic effects of substituents on the pyridinyl alcohol can be systematically varied to optimize catalytic performance. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings of related pyridinyl alcohol ligands has been shown to improve catalytic performance in 1-octene metathesis. nih.gov

Given these precedents, it is conceivable that metal complexes of this compound could find applications in a range of catalytic transformations. The electron-withdrawing nature of the chloro group might modulate the Lewis acidity of the metal center, potentially influencing its activity in reactions such as carbonylation, reduction of nitro compounds, or other cross-coupling reactions. acs.orgnih.gov

Interactive Data Table: Potential Metal Complexes and Catalytic Applications

| Metal Center | Potential Ligand Coordination | Potential Catalytic Application | Relevant Precedent |

| Palladium(II) | N, O-chelation | Suzuki-Miyaura, Heck cross-coupling | Pd(II) complexes with substituted pyridines are effective precatalysts. acs.orgnih.gov |

| Ruthenium(II) | N, O-chelation | Olefin Metathesis | Ru complexes with pyridinyl alcoholato ligands show enhanced stability and activity. nih.gov |

| Nickel(II) | N, O-chelation | Cross-coupling reactions | Ni(II) complexes with pyridine-based ligands are known. jscimedcentral.com |

| Copper(I) | N, O-chelation | Atom Transfer Radical Polymerization (ATRP) | Cu(I) complexes are widely used in ATRP. |

| Cobalt(II) | N, O-chelation | Oxidation reactions | Co(II) complexes are known to catalyze oxidation reactions. |

Detailed Research Findings:

While direct research on the catalytic applications of this compound metal complexes is limited in the public domain, the broader family of pyridinyl alcohol complexes provides a strong foundation for predicting their potential. Research has shown that the multidentate character of pyridinyl alcohols is of great importance for complexation with a wide variety of transition metals. nih.gov The resulting complexes have been primarily used as catalysts in homogeneous and asymmetric synthesis. nih.gov

The stability of these complexes is a key feature, with the chelation effect of the N,O-donor ligand playing a crucial role. This stability is essential for the catalyst's longevity and performance under reaction conditions. The electronic and steric environment around the metal center, which is dictated by the ligand's structure, directly impacts the catalytic activity and selectivity. The chloro-substituent in this compound would exert a significant electronic influence, a factor that is known to be critical in tuning the performance of catalysts in reactions like palladium-catalyzed carbonylation. acs.orgnih.gov

Design and Synthesis of Derivatives and Analogues of 2 Chloro 1 Pyridin 3 Yl Ethanol

Structural Modifications and Their Corresponding Synthetic Routes

The structure of 2-chloro-1-(pyridin-3-yl)ethanol offers multiple sites for chemical modification: the hydroxyl group, the chloro group, and the pyridine (B92270) ring. Synthetic routes are often designed to target these specific functionalities to create novel derivatives.

One common modification involves the transformation of the hydroxyl group. For instance, the hydroxyl group can be acylated to form esters. This is often achieved through reactions with acyl chlorides or carboxylic anhydrides in the presence of a base. Another key reaction is the oxidation of the secondary alcohol to a ketone, yielding 2-chloro-1-(pyridin-3-yl)ethanone (B1267870). This transformation opens up further synthetic possibilities, as the resulting ketone can undergo a variety of reactions, including reductive amination and condensations.

The chlorine atom, being a good leaving group, is another prime site for modification via nucleophilic substitution reactions. For example, it can be displaced by various nucleophiles such as amines, thiols, or alkoxides to introduce new functional groups at the 2-position of the ethanol (B145695) side chain.

Modifications to the pyridine ring itself are also a crucial aspect of derivatization. Late-stage functionalization of pyridine rings can be accomplished through methods like C-H bond functionalization. nih.gov Although challenging, these methods allow for the introduction of substituents directly onto the heterocyclic core, thereby altering the electronic properties and steric profile of the molecule. More commonly, derivatives with substituted pyridine rings are accessed by starting the synthesis from an already substituted pyridine aldehyde or ketone.

A general approach to synthesizing derivatives involves multi-component reactions that can rapidly build molecular diversity. For example, a three-component synthesis has been developed for producing polysubstituted pyridines, which could then be converted into the corresponding chloroethanol derivatives. nih.gov This method involves the Diels-Alder reactions of 2-azadienes formed from a catalytic intermolecular aza-Wittig reaction. nih.gov

Table 1: Examples of Synthetic Routes for Structural Modification

| Target Modification | Reagent(s) | Reaction Type | Resulting Functional Group |

| Hydroxyl Group Esterification | Acyl Chloride, Base | Acylation | Ester |

| Hydroxyl Group Oxidation | Oxidizing Agent (e.g., PCC) | Oxidation | Ketone |

| Chlorine Atom Displacement | Amine (R-NH₂) | Nucleophilic Substitution | Secondary/Tertiary Amine |

| Pyridine Ring C-H Functionalization | AgF₂, Nucleophile | Fluorination / SNAr | Substituted Pyridine |

| Pyridine Ring Construction | Aldehydes, α,β-unsaturated acids, enamines | Multi-component Reaction | Substituted Pyridine Core |

Exploration of Stereoisomers and Their Distinct Chemical Behavior

The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the compound exists as a pair of enantiomers: (R)-2-chloro-1-(pyridin-3-yl)ethanol and (S)-2-chloro-1-(pyridin-3-yl)ethanol. The spatial arrangement of the atoms in these stereoisomers can lead to significant differences in their chemical and biological behavior.

The preparation of enantiomerically pure forms of this compound is of significant interest, particularly as chiral intermediates for the synthesis of active pharmaceutical ingredients. A primary method for separating the racemic mixture is through enzyme-catalyzed kinetic resolution. Lipases, such as those from Pseudomonas stutzeri, are commonly employed for this purpose. chlorohydrin.com This process often involves an irreversible transesterification reaction where one enantiomer is selectively acylated by the enzyme, leaving the other enantiomer as the unreacted alcohol. For example, lipase-catalyzed resolution can yield the (R)-alcohol and the (S)-acetate, which can then be separated. chlorohydrin.com The separated (S)-acetate can be hydrolyzed to obtain the pure (S)-alcohol.

The distinct chemical behavior of these stereoisomers is most evident in their interactions with other chiral molecules or biological systems. The (R)-enantiomer, for instance, is specifically used in the synthetic preparation of certain chiral amino(pyridinyl)ethanols. chemicalbook.com Asymmetric reduction of the corresponding ketone, 2-chloro-1-(pyridin-3-yl)ethanone, using chiral catalysts or enzymes is another powerful strategy to obtain a single enantiomer directly. Studies on related chlorohydrins, such as (R)-2-chloro-1-(3-chlorophenyl)ethanol, have shown that microbial cells like Candida ontarioensis can catalyze the asymmetric reduction of the ketone precursor to yield the (R)-alcohol with very high enantiomeric excess (ee) and yield. chlorohydrin.com

Table 2: Comparison of Stereoisomer Synthesis Methods

| Method | Description | Typical Outcome |

| Kinetic Resolution | Enzymatic (e.g., lipase) acylation of a racemic alcohol. One enantiomer reacts faster than the other. | Separation of enantiomers, typically one as an alcohol and the other as an ester. chlorohydrin.com |

| Asymmetric Reduction | Reduction of the prochiral ketone using a chiral catalyst or biocatalyst (e.g., yeast). | Direct formation of one enantiomer in excess over the other. chlorohydrin.com |

Synthesis of Related Pyridyl Chloroethanols with Varied Substitution Patterns

The synthesis of analogues of this compound with different substitution patterns on the pyridine ring is a key strategy for developing new chemical entities. The nature and position of substituents on the pyridine ring can profoundly influence the molecule's properties.

Synthetic strategies for these analogues typically begin with a correspondingly substituted pyridine precursor. For example, to synthesize a chloroethanol derivative with a trifluoromethyl group on the pyridine ring, one might start with a trifluoromethyl-substituted pyridine aldehyde. The synthesis would then proceed through similar steps, such as the addition of a chloromethyl nucleophile followed by reduction.

Examples of related pyridyl chloroethanols and their precursors reported in the literature highlight the diversity achievable:

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine : This compound is synthesized from 2-chloro-3-hydroxypyridine and 2-chloro-1,1,1-trifluoroethane. researchgate.net While not a chloroethanol itself, its synthesis demonstrates a method for introducing functional groups onto the pyridine ring that could be applied to precursors.

2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-ethanol : This analogue features both a chloro and a trifluoromethyl substituent on the pyridine ring, as well as a thioether linkage. Its synthesis would likely involve the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with 2-mercaptoethanol.

The preparation of various chloropyridine derivatives often relies on established methods such as the Sandmeyer reaction, where an aminopyridine is converted to a chloropyridine via a diazonium salt intermediate. google.com This allows for the regioselective introduction of a chlorine atom onto the pyridine ring, which can then be carried through a synthetic sequence to produce the desired chloroethanol analogue.

Table 3: Examples of Pyridyl Chloroethanol Analogues and Precursors

| Compound Name | Key Structural Features | Potential Synthetic Precursor |

| 2-Chloro-1-(pyridin-2-yl)ethanol | Chloroethanol group at position 2 | 2-Pyridinecarboxaldehyde |

| 2-Chloro-1-(pyridin-4-yl)ethanol | Chloroethanol group at position 4 | 4-Pyridinecarboxaldehyde |

| 2-Chloro-1-(5-chloropyridin-3-yl)ethanol | Additional chlorine on the pyridine ring | 5-Chloro-3-pyridinecarboxaldehyde |

| 2-Chloro-1-(6-methylpyridin-3-yl)ethanol | Methyl group on the pyridine ring | 6-Methyl-3-pyridinecarboxaldehyde |

| 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-ethanol | CF₃ and Cl on ring; thioether linkage | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

Influence of Functional Group Variations on Reactivity and Synthetic Utility

Variations in the functional groups on the this compound scaffold have a significant impact on its reactivity and its utility as a synthetic intermediate. These changes can be categorized by their electronic and steric effects.

Electronic Effects: The electronic nature of substituents on the pyridine ring alters the reactivity of the entire molecule.

Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) decrease the electron density of the pyridine ring. This makes the ring less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution (SNAr). nih.gov It also increases the acidity of the hydroxyl proton and can influence the reactivity of the chloroethyl side chain.

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density of the ring, making it more reactive towards electrophiles.

The reactivity of the chlorine atom in the side chain is also affected. For example, the presence of electron-withdrawing groups on the pyridine ring can enhance the electrophilicity of the carbon atom attached to the chlorine, potentially making it more susceptible to nucleophilic attack.

Steric Effects: The size and position of substituents can introduce steric hindrance, which can direct the outcome of a reaction or slow it down. For instance, a bulky substituent near the chloroethanol side chain might hinder the approach of a nucleophile or an enzyme in a resolution reaction. Conversely, steric hindrance can sometimes be exploited to achieve regioselectivity in reactions involving multiple potential sites.

Synthetic Utility: The ultimate utility of these derivatives lies in their role as building blocks for more complex molecules, such as pharmaceuticals and agrochemicals. researchgate.netnih.gov By modifying the functional groups, chemists can create a library of intermediates. For example, a derivative with an additional reactive handle, such as a bromo or iodo group on the pyridine ring, allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck) to build even more complex structures. The chiral versions of these analogues are particularly valuable as they provide access to enantiomerically pure target molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy serves as a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H NMR for Proton Environments and Multiplicities

The ¹H NMR spectrum of (R)-2-Chloro-1-(pyridin-3-yl)ethanol, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton, providing insights into their connectivity and spatial arrangement.

A patent for the synthesis of related compounds provides the following ¹H NMR data for (R)-2-Chloro-1-pyridin-3-ylethanol:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 8.64 | d, J=2.2Hz | 1H | H-2 (pyridin-3-yl) |

| 8.59 | dd, J=1.6, 4.8Hz | 1H | H-6 (pyridin-3-yl) |

| 7.75-7.78 | m | 1H | H-4 (pyridin-3-yl) |

| 7.33 | dd, J=4.9, 7.9Hz | 1H | H-5 (pyridin-3-yl) |

| 4.96-5.00 | m | 1H | CH-OH |

| 3.78 | dd, J=3.5, 11.3Hz | 1H | CH₂Cl (one proton) |

| 3.67 | dd, J=8.5, 11.3Hz | 1H | CH₂Cl (one proton) |

| 2.75 | d, J=3.4Hz | 1H | OH |

The downfield chemical shifts of the pyridine (B92270) ring protons (H-2, H-4, H-5, and H-6) are characteristic of their positions on the electron-deficient aromatic ring. The methine proton (CH-OH) appears as a multiplet, indicating coupling to the adjacent methylene (B1212753) protons and the hydroxyl proton. The two diastereotopic protons of the chloromethyl group (CH₂Cl) exhibit distinct signals and coupling patterns, appearing as doublets of doublets due to geminal and vicinal coupling. The hydroxyl proton (OH) shows a doublet, suggesting coupling to the methine proton.

¹³C NMR for Carbon Skeleton Analysis

A hypothetical ¹³C NMR data table based on these predictions is presented below:

| Predicted Chemical Shift (δ) (ppm) | Carbon Atom |

| ~150 | C-2 (pyridin-3-yl) |

| ~148 | C-6 (pyridin-3-yl) |

| ~140 | C-4 (pyridin-3-yl) |

| ~135 | C-3 (pyridin-3-yl) |

| ~124 | C-5 (pyridin-3-yl) |

| ~70 | CH-OH |

| ~48 | CH₂Cl |

Advanced Two-Dimensional NMR Techniques (e.g., HH-COSY, TOCSY) for Structural Correlation

Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are invaluable for establishing connectivity between protons within a molecule.

A HH-COSY experiment on 2-Chloro-1-(pyridin-3-yl)ethanol would be expected to show correlations between:

The methine proton (CH-OH) and the protons of the adjacent chloromethyl group (CH₂Cl).

The methine proton (CH-OH) and the hydroxyl proton (OH).

Adjacent protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6).

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to exhibit several key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3100-3000 | C-H stretch | Aromatic (pyridin-3-yl) |

| ~2950-2850 | C-H stretch | Aliphatic (CH, CH₂) |

| ~1600, ~1470 | C=C and C=N stretch | Aromatic ring (pyridin-3-yl) |

| ~1100 | C-O stretch | Alcohol |

| ~750-650 | C-Cl stretch | Alkyl halide |

The broad O-H stretching band is a hallmark of the alcohol functional group, indicating the presence of hydrogen bonding. The aromatic C-H stretches appear at slightly higher wavenumbers than the aliphatic C-H stretches. The characteristic in-plane and out-of-plane bending vibrations of the substituted pyridine ring would also be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from the fragmentation pattern.

The molecular weight of this compound (C₇H₈ClNO) is 157.60 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157.

Isotopic Pattern Analysis (e.g., for Chlorine)

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic 3:1 ratio of the intensities of the M⁺ and M+2 peaks. libretexts.org Therefore, for this compound, we would expect to see a peak at m/z 157 (for the molecule containing ³⁵Cl) and a peak at m/z 159 (for the molecule containing ³⁷Cl), with the latter having an intensity of about one-third of the former.

Common fragmentation pathways for alcohols in mass spectrometry include alpha-cleavage and dehydration. libretexts.org For this compound, potential fragmentation could involve:

Alpha-cleavage: Loss of the chloromethyl radical (•CH₂Cl) to form a stable pyridinyl-meth-oxonium ion.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Fragmentation of the pyridine ring: Leading to characteristic ions for substituted pyridines.

A detailed analysis of the fragmentation pattern would provide further confirmation of the compound's structure.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. For a newly synthesized batch of this compound, this analysis provides experimental confirmation of its empirical and molecular formula, C7H8ClNO. coompo.comchemscene.combldpharm.com The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (such as carbon dioxide, water, and nitrogen gas) to determine the percentage of each element.

The comparison between the theoretically calculated elemental composition and the experimentally determined values is a critical step in verifying the identity and purity of the compound. A close correlation between the 'calculated' and 'found' values provides strong evidence that the correct product has been synthesized. Such analyses are a standard procedure for the characterization of newly synthesized chemical structures. researchgate.netresearchgate.net

Below is a data table outlining the theoretical elemental composition of this compound.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.011 | 84.077 | 53.35% |

| Hydrogen | H | 1.008 | 8.064 | 5.12% |

| Chlorine | Cl | 35.453 | 35.453 | 22.50% |

| Nitrogen | N | 14.007 | 14.007 | 8.89% |

| Oxygen | O | 15.999 | 15.999 | 10.15% |

| Total | 157.60 | 100.00% |

Note: The values are calculated based on the molecular formula C₇H₈ClNO and atomic masses.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound. It is employed for two primary purposes: assessing the chemical purity of a sample and determining the enantiomeric excess (e.e.) of a chirally enriched sample.

For general purity assessment, a standard reversed-phase HPLC method (e.g., using a C18 column) can be used to separate the target compound from any starting materials, by-products, or other impurities. However, since this compound possesses a chiral center, its enantiomers have identical physical and chemical properties in an achiral environment and cannot be separated on a standard column. researchgate.net

To separate the (R) and (S) enantiomers and thus determine the enantiomeric excess, a chiral separation method is required. nih.gov The most powerful and widely used technique for this is HPLC employing a Chiral Stationary Phase (CSP). researchgate.netresearchgate.net CSPs create a chiral environment within the column, allowing for differential interaction with the two enantiomers. This results in the formation of transient diastereomeric complexes, leading to different retention times for each enantiomer and enabling their separation and quantification. researchgate.net

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) gel support, have proven to be highly effective for the enantioseparation of a vast number of chiral compounds, including chiral alcohols. nih.govresearchgate.net Columns such as those under the trade names Chiralcel® or Chiralpak® are frequently used. researchgate.netresearchgate.net The separation is typically achieved in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane (B92381) mixed with a small amount of an alcohol modifier, such as isopropanol (B130326) or ethanol (B145695). researchgate.net The UV detector is set to a wavelength where the pyridine ring exhibits strong absorbance, allowing for sensitive detection. researchgate.net The use of this compound in the synthesis of other chiral molecules makes such analysis critical. coompo.com

The table below outlines a typical set of conditions for the chiral HPLC analysis of this compound.

Interactive Data Table: Representative HPLC Conditions for Chiral Separation

| Parameter | Description |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) System with UV Detector |

| Column (CSP) | Chiralpak® IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 mm i.d. x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers, allowing for the calculation of enantiomeric excess (e.e.) from the integrated peak areas. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance between accuracy and computational cost for analyzing molecular systems. nanobioletters.com DFT has demonstrated high accuracy in determining properties like vibrational frequencies and electronic characteristics for polyatomic molecules. nanobioletters.com

DFT is employed to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and to analyze the distribution of electrons within the molecule. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity.

For a molecule like 2-Chloro-1-(pyridin-3-yl)ethanol, DFT calculations would begin with geometry optimization. Studies on similar structures, such as pyridylpyrazole derivatives, have successfully used DFT to calculate bond lengths and angles that are in good agreement with experimental X-ray diffraction data. mdpi.comresearchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing a visual guide to molecular reactivity and intermolecular interactions. nanobioletters.com

Table 1: Illustrative Optimized Geometric Parameters for a Pyridyl-Ethanol Scaffold (Based on Analogous Structures) This table presents typical data obtained from a DFT geometry optimization. The values are representative and based on findings for structurally similar compounds.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | ~1.80 Å |

| C-O (hydroxyl) | ~1.43 Å | |

| C-C (backbone) | ~1.52 Å | |

| C=N (pyridine) | ~1.34 Å | |

| Bond Angle | O-C-C | ~109.5° |

| C-C-Cl | ~110.0° | |

| C-C-N (pyridine) | ~123.8° |

Source: Representative values derived from principles in computational chemistry. nanobioletters.commdpi.com

Table 2: Representative Electronic Properties Calculated with DFT This table shows the kind of electronic structure data generated by DFT calculations, as seen in studies of related heterocyclic compounds.

| Property | Value (eV) | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

Source: Illustrative data based on findings for analogous compounds. mdpi.comresearchgate.net

Time-Dependent DFT (TD-DFT) extends these methods to study the molecule's behavior upon electronic excitation, allowing for the prediction of UV-Vis absorption spectra. researchgate.net The calculated electronic transitions can be compared with experimental spectra to confirm structural assignments.

Molecules with rotatable single bonds, like this compound, exist as a mixture of different spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers and map the energy landscape associated with their interconversion.

This is often achieved by performing a Potential Energy Surface (PES) scan. In this procedure, a specific dihedral angle (e.g., the angle defining the rotation around the C-C bond of the ethanol (B145695) moiety) is systematically varied, and the energy of the molecule is calculated at each step. This process generates a profile of energy versus dihedral angle, revealing the energy minima (stable conformers) and energy maxima (transition states between conformers). nanobioletters.com Identifying the global minimum energy conformer is crucial as it represents the most populated structure at equilibrium and is typically used for calculating other molecular properties. nanobioletters.com

Molecular Modeling and Dynamics Simulations for Conformational Studies

While static DFT calculations identify stationary points on the energy landscape, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment that includes temperature and, often, solvent molecules. nih.govresearchgate.net

For this compound, an MD simulation could reveal:

The preferred conformations in a solution.

The timescale of rotations around the single bonds.

The formation and lifetime of intramolecular hydrogen bonds (e.g., between the hydroxyl group and the pyridine (B92270) nitrogen).

The interaction of the molecule with surrounding solvent molecules.

By predicting NMR properties directly from MD trajectories, researchers can interpret experimental NMR data in terms of specific molecular motions, providing a more coherent model of molecular behavior than static approaches alone. nih.gov

Prediction and Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, DFT calculations can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nanobioletters.com The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate.

For this compound, one could investigate reactions such as the nucleophilic substitution of the chlorine atom or the oxidation of the alcohol. A computational study would model the approach of a reactant, calculate the energy barrier for the reaction, and predict the structure of the resulting product. This approach has been used to study the hydrolysis mechanisms of platinum-based anticancer drugs, successfully characterizing the stationary points and transition states on the potential energy surface. researchgate.net

Analysis of Solvation Effects on Molecular and Chemical Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. solubilityofthings.comnih.gov Computational models account for solvation effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and is effective for capturing the bulk electrostatic effects of the solvent on the solute's geometry and electronic properties. researchgate.netnih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method, often employed in MD simulations, allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. nih.govresearchgate.net Ab initio MD simulations, which calculate forces from electronic structure theory on the fly, provide a highly accurate description of these short-range solvation effects. nih.gov

For this compound, the choice of solvent could influence its preferred conformation. In a polar solvent, conformations that maximize the molecular dipole moment might be favored. Hydrogen bonding with protic solvents like water or methanol (B129727) would also significantly affect its properties.

Stereochemical Predictions and Rational Design Principles

This compound is a chiral molecule. Computational methods can be used to predict and rationalize the stereochemical outcomes of reactions involving this and related chiral centers. When a reaction creates a new stereocenter or proceeds from a chiral reactant, multiple stereoisomeric products can be formed.

DFT calculations can determine the energies of the different transition states leading to these various products. According to transition state theory, the product formed via the lowest-energy transition state will be the major product. This principle has been successfully applied to understand the high stereoselectivity in substitution reactions of halogenated pyrans. nih.gov In that case, computational studies showed that the stability of intermediate oxocarbenium ions, influenced by hyperconjugative interactions with the C-X bond, dictated the stereochemical outcome. nih.gov Similarly, for reactions involving this compound, computational modeling could help predict which diastereomer or enantiomer would be preferentially formed, providing a rational basis for designing stereoselective syntheses. nanobioletters.com

Current Challenges and Future Research Perspectives for 2 Chloro 1 Pyridin 3 Yl Ethanol

Development of More Efficient and Sustainable Synthetic Routes, Including Green Chemistry Principles

A primary challenge in the production of 2-Chloro-1-(pyridin-3-yl)ethanol lies in the development of synthetic routes that are not only high-yielding but also environmentally benign. Traditional organic syntheses often rely on hazardous reagents and volatile organic solvents, contributing to significant chemical waste. jocpr.com The pharmaceutical industry, a major consumer of such complex intermediates, has been noted for its substantial waste generation. chemistryjournals.net

Future research is intensely focused on applying the principles of green chemistry to mitigate these issues. chemistryjournals.net Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key areas of development include:

Use of Greener Solvents: A significant advancement is the replacement of conventional toxic solvents like dichloromethane (B109758) and acetonitrile (B52724) with more sustainable alternatives such as water, supercritical CO₂, or bio-based solvents. jocpr.com

Biocatalysis: The use of enzymes, such as ketoreductases, offers a highly selective and environmentally friendly alternative to traditional chemical reductants for the synthesis of chiral alcohols. This approach often proceeds in aqueous media under mild conditions.

The following table compares a traditional synthetic approach with a potential green chemistry alternative for the synthesis of a related chiral chlorohydrin, highlighting the principles of sustainable synthesis.

| Feature | Traditional Route | Green Chemistry Route |

| Reducing Agent | Metal hydrides (e.g., NaBH₄) | Ketoreductase (enzyme) with cofactor recycling |

| Solvent | Volatile organic solvents (e.g., Methanol (B129727), THF) | Water, or aqueous/organic biphasic system |

| Byproducts | Metal salts, borate (B1201080) esters | Minimal, cofactor is recycled |

| Stereoselectivity | Often requires chiral auxiliaries or resolution | High enantioselectivity from the enzyme |

| Reaction Conditions | Often cryogenic temperatures | Mild (near ambient) temperature and pressure |

| Environmental Impact | Higher waste, use of hazardous materials | Lower waste, biodegradable catalyst, safer solvent |

Exploration of Novel Catalytic Systems for Highly Enantioselective Synthesis

The biological activity of pharmaceuticals is often dependent on the specific stereochemistry of a chiral center. For this compound, the stereochemistry at the carbon atom bearing the hydroxyl group is crucial. Therefore, achieving high enantioselectivity in its synthesis is a paramount challenge.

The primary route to chiral this compound is the asymmetric reduction of its corresponding prochiral ketone, 2-chloro-1-(pyridin-3-yl)ethanone (B1267870). Future research is centered on discovering and optimizing catalytic systems that can provide the desired enantiomer in high purity and yield.

Biocatalysis with Ketoreductases (KREDs): Enzymes, particularly ketoreductases, have emerged as powerful catalysts for this transformation. For the synthesis of a similar compound, (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, a KRED was used to achieve a substrate conversion of over 99% and an enantiomeric excess (e.e.) of 100%. google.com The key challenge is to identify or engineer KREDs that are highly active and selective for the specific 2-chloro-1-(pyridin-3-yl)ethanone substrate. This involves screening existing enzyme libraries or using genetic engineering to create bespoke enzymes. google.com

Chemo-catalysis: Asymmetric transfer hydrogenation (ATH) using metal-ligand complexes (e.g., Ruthenium, Rhodium, Iridium-based catalysts) is another powerful method. The development of novel chiral ligands is essential for improving the catalytic activity and enantioselectivity. The challenge lies in creating catalysts that are not only efficient but also robust, recyclable, and free from toxic heavy metal leaching.

The table below summarizes the performance of different catalytic approaches for the asymmetric reduction of ketones, which is the key step in producing chiral alcohols like this compound.

| Catalytic System | Catalyst Type | Key Advantages | Key Challenges |

| Ketoreductases (KREDs) | Biocatalyst | Extremely high enantioselectivity (often >99% e.e.), mild reaction conditions (aqueous, room temp.), environmentally benign. google.com | Substrate specificity can be narrow, requiring enzyme screening or engineering; cofactor dependency. |

| Asymmetric Transfer Hydrogenation | Metal-Ligand Complex | Broad substrate scope, high turnover numbers, well-understood mechanisms. | Potential for heavy metal contamination in the product, cost of precious metals and ligands, often requires organic solvents. |

| Organocatalysis | Small Organic Molecule | Metal-free, avoiding contamination issues; often uses readily available catalysts. | Catalyst loading can be high compared to metal catalysts; may have lower turnover frequencies. |

Innovative Chemical Transformations for Broader Synthetic Diversification

While this compound is a valuable intermediate, its utility is defined by the subsequent chemical reactions it can undergo. A current challenge is to expand the repertoire of its chemical transformations to access a wider range of complex molecules. The two primary reactive sites—the hydroxyl group and the carbon-chlorine bond—offer significant opportunities for synthetic diversification.

Future research aims to leverage these functional groups in innovative ways:

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups. A key area of research is the development of stereoinvertive or stereoretentive substitution methods to control the chirality of the resulting product.

Epoxide Formation: Intramolecular cyclization via deprotonation of the hydroxyl group can lead to the formation of a chiral pyridine-oxirane. This highly reactive epoxide is a versatile intermediate for ring-opening reactions with various nucleophiles, leading to a diverse array of 1,2-aminoalcohols and other derivatives.

Derivatization of the Hydroxyl Group: Standard transformations like esterification or etherification can be used to modify the molecule's properties or to install protecting groups for multi-step syntheses.

These transformations allow this compound to be a starting point for libraries of compounds for drug discovery and agrochemical research.

Integration with Modern Synthetic Methodologies such as Flow Chemistry and Automated Synthesis

Translating laboratory-scale syntheses to industrial production presents challenges in terms of safety, scalability, and consistency. Modern methodologies like flow chemistry and automated synthesis offer solutions to these problems.

Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature and pressure, enhanced safety (especially for hazardous reactions), and easier scalability. researchgate.net For a compound like this compound, flow chemistry could enable safer handling of reagents and better control over the highly exothermic reduction step. The integration of flow devices with microwave irradiation or supercritical conditions can further accelerate reactions. nih.gov

Automated Synthesis: Automated platforms can perform multi-step syntheses with minimal human intervention. Integrating the synthesis of this compound and its subsequent derivatization into an automated workflow would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological testing.

The primary challenge is the initial investment and engineering required to adapt established batch processes to these modern platforms. However, the long-term benefits of improved efficiency, safety, and process control are driving future research in this direction. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for 2-Chloro-1-(pyridin-3-yl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic reduction. For example, halogenation of pyridine derivatives followed by reaction with ethylene oxide or ketone intermediates can yield the target compound. Reaction conditions (solvent polarity, temperature, and catalyst choice) critically impact yield. Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while temperatures >80°C may promote side reactions (e.g., elimination). Enzymatic approaches using microbial catalysts (e.g., Candida ontarioensis) can achieve enantiomeric purity >99% under optimized pH (6.5–7.5) and substrate concentrations (10 g/L) .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR reveals pyridin-3-yl proton signals at δ 8.5–9.0 ppm (aromatic), while the ethanol moiety’s CHCl group appears as a triplet near δ 3.8–4.2 ppm. -NMR confirms the chloro-substituted carbon at ~45–50 ppm .

- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 173.6 ([M+H]) with fragmentation patterns indicating cleavage at the C-Cl bond .

- X-ray Crystallography : Used to resolve stereochemistry and hydrogen-bonding interactions, critical for validating chiral centers .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound derivatives?

- Methodological Answer :

- Biocatalysis : Use of ketoreductases (e.g., Paraburkholderia phymatum STM815) under mild conditions (25–30°C, pH 7.0) minimizes racemization. Immobilized enzymes enhance reusability and stability .

- Chiral Auxiliaries : Incorporation of temporary chiral directing groups (e.g., Evans oxazolidinones) during synthesis ensures stereochemical control, later removed via hydrolysis .

- Low-Temperature Reactions : Conducting reactions below 0°C reduces kinetic energy, suppressing undesired stereochemical inversion .

Q. How does the chloro substituent affect the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloro group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the pyridine ring slows reactivity compared to aliphatic analogs. Kinetic studies show a 10-fold decrease in reaction rate when using bulky nucleophiles (e.g., tert-butylamine) in THF at 60°C . Computational modeling (DFT) predicts activation energies for substitution pathways, guiding solvent selection (e.g., DMSO accelerates reactions by stabilizing transition states) .

Q. What in vitro models are used to evaluate the anticancer potential of this compound derivatives?

- Methodological Answer :

- Cell Line Screens : Derivatives are tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. IC values are determined via MTT assays, with optimized derivatives showing IC < 10 µM .

- Kinase Inhibition Assays : Focus on kinases like EGFR and BRAF. Fluorescence polarization assays measure competitive binding, with Ki values correlated to apoptosis induction .

- Mechanistic Studies : Western blotting confirms downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic markers (Bax) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.